4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
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Overview
Description
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate is a complex organic compound with the molecular formula C24H21N3O4 and a molecular weight of 415.453 g/mol . This compound is known for its unique chemical structure, which includes a combination of oxo, toluidino, acetyl, carbohydrazonoyl, and methylbenzoate groups. It is primarily used in scientific research and industrial applications due to its distinctive properties.
Preparation Methods
The synthesis of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate involves multiple steps, including the reaction of 4-toluidine with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with carbohydrazide to introduce the carbohydrazonoyl group. Finally, the phenyl 4-methylbenzoate moiety is attached through esterification . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The pathways involved in its action include inhibition of enzyme activity, alteration of protein conformation, and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar compounds to 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate include:
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: This compound has a similar structure but with a different position of the methyl group on the benzoate moiety.
4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: This variant has a different position of the toluidino group.
Methyl 4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)benzoate: This compound features a methyl ester instead of a phenyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
The compound 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate is a member of the hydrazone family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H21N3O4. The compound features a hydrazone linkage, which is often associated with diverse biological activities.
Structural Information
Property | Value |
---|---|
Molecular Formula | C23H21N3O4 |
Molecular Weight | 405.43 g/mol |
SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
InChI | InChI=1S/C23H21N3O4/c1-16-7-11-19(12-8-16)25-21(27)22(28)26-24-15-17-9-13-20(14-10-17)30-23(29)18-5-3-2-4-6-18/h2-15H,1H3,(H,25,27)(H,26,28)/b24-15+ |
Anticancer Properties
Recent studies have indicated that compounds with hydrazone moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : The hydrazone derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. This mechanism was observed in studies involving similar compounds where hydrazones interacted with cellular targets leading to programmed cell death .
- In Vitro Studies : In vitro evaluations have shown that this compound displays cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values for these studies typically range from low micromolar concentrations, indicating potent activity .
Antimicrobial Activity
The antimicrobial potential of hydrazone derivatives has also been documented:
- Spectrum of Activity : Compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
- Case Studies : A study highlighted the effectiveness of similar hydrazone compounds against multidrug-resistant bacterial strains, showcasing their potential as alternative therapeutic agents in treating infections caused by resistant pathogens .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes:
- Target Enzymes : Some derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which has implications in neurodegenerative diseases like Alzheimer's .
- Research Findings : The inhibition assays demonstrated that certain hydrazone compounds could effectively reduce AChE activity, suggesting a potential role in cognitive enhancement or neuroprotection .
Properties
CAS No. |
881843-60-3 |
---|---|
Molecular Formula |
C24H21N3O4 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C24H21N3O4/c1-16-3-9-19(10-4-16)24(30)31-21-13-7-18(8-14-21)15-25-27-23(29)22(28)26-20-11-5-17(2)6-12-20/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
JBCLXXIFXLYUOT-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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